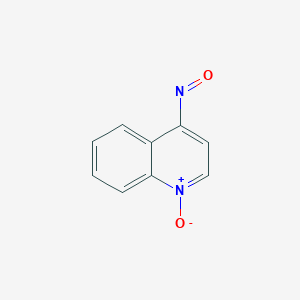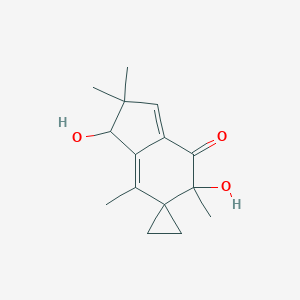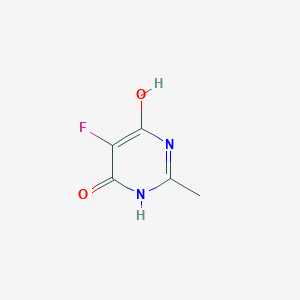
Salicyloyl chloride
概要
説明
Salicyloyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It is also known by other names such as 2-Hydroxybenzoyl chloride .
Molecular Structure Analysis
Salicyloyl chloride has a molecular weight of 156.57 g/mol . It contains 15 bonds in total, including 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 acyl halogenide(s) (aromatic), and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
Salicyloyl chloride is involved in various chemical reactions. For instance, it has been used in the palladium-catalyzed synthesis of aurone from phenylacetylene . More research is needed to fully understand the range of reactions it can participate in.Physical And Chemical Properties Analysis
Salicyloyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 251.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol, a flash point of 105.9±22.6 °C, and an index of refraction of 1.587 .科学的研究の応用
HPLC Analysis
Salicyloyl chloride can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Disinfection Byproducts Research
Chlorinated and brominated forms of salicylic acid (SA), which can be derived from Salicyloyl chloride, have recently been identified as a new class of disinfection byproducts (DBPs) in drinking water . This discovery has led to further research into the inherent reactivity of several aqueous halogenating agents toward hydrogen salicylate .
Environmental Science Research
The inherent reactivity of several aqueous halogenating agents toward hydrogen salicylate, the predominant species of salicylic acid under environmental conditions, has been reported . This research is important for understanding the formation of disinfection byproducts in drinking water .
Excited-State Intramolecular Proton Transfer (ESIPT) Research
Since Weller’s discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic . Salicyloyl chloride, being a derivative of salicylic acid, can be used in these studies .
Safety and Hazards
作用機序
Target of Action
Salicyloyl chloride, also known as 2-hydroxybenzoyl chloride, is a derivative of salicylic acid (SA), a plant phenolic compound . SA is known to mediate host responses upon pathogen infection and plays a significant role in plant defense activation . It has direct involvement in various plant phenomena including growth, flower initiation, and ion uptake .
Mode of Action
Salicylic acid, from which salicyloyl chloride is derived, directly and irreversibly inhibits COX-1 and COX-2 enzymes, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This action is key to its analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid is synthesized in plants through two primary pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway, both starting from chorismate . The importance of these pathways for biosynthesis varies between plant species .
Pharmacokinetics
The pharmacokinetics of salicylates, the group to which salicyloyl chloride belongs, have been well-studied, particularly for aspirin (acetylsalicylic acid), the most commonly used salicylate . After oral administration, aspirin is rapidly absorbed and hydrolyzed to salicylic acid in the liver and stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in various body compartments . The serum half-life of salicylic acid is dose-dependent .
Result of Action
The application of salicylic acid triggers tolerance to both biotic and abiotic stresses in plants via regulation of various morpho-physiological, cytological, and biochemical attributes . It is known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria , and exogenous SA treatment boosts the defense system of the host .
Action Environment
The action of salicyloyl chloride, like other salicylates, can be influenced by environmental factors. Moreover, the rate of elimination of salicylic acid is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
特性
IUPAC Name |
2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIHKVWYFXLBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162616 | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicyloyl chloride | |
CAS RN |
1441-87-8 | |
| Record name | 2-Hydroxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicyloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicyloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V75MM2R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


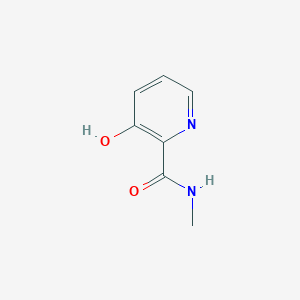
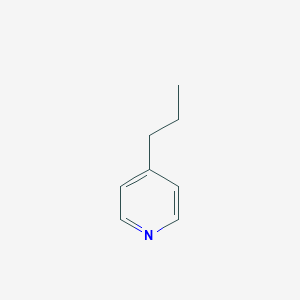
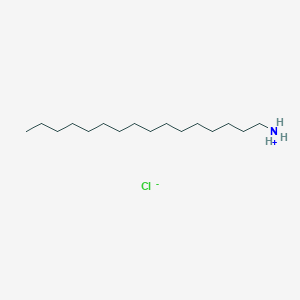
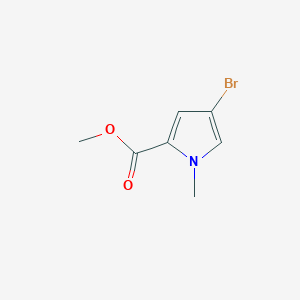
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
